Ralaniten acetate

概要

説明

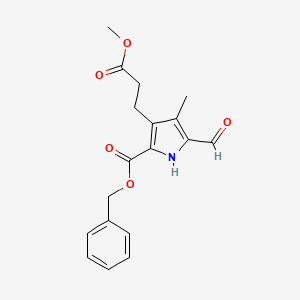

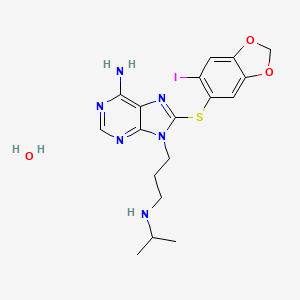

Ralaniten acetate is a prodrug of EPI-002, one of the four stereoisomers of EPI-001, targeting the N-terminal domain of the androgen receptor (AR) and blocking signaling from the AR and its splice variants.

科学的研究の応用

1. Androgen Receptor Inhibition in Prostate Cancer

Ralaniten acetate is an inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR) in prostate cancers. It specifically binds to the AR NTD, inhibiting AR activation and its mediated signaling pathway, thereby suppressing cell growth in AR-overexpressing tumor cells, which are common in prostate cancers (Definitions, 2020).

2. Development of Novel AR-NTD Inhibitors

Studies have shown that long-term treatment with ralaniten leads to upregulation of UGT2B enzymes and a consequent loss of potency, indicating the need for the development of more potent second-generation AR-NTD inhibitors. Research has focused on creating analogues of ralaniten that are resistant to glucuronidation, potentially optimizing clinical responses to AR-NTD inhibitors (Obst et al., 2019).

3. Exploration of New Drug Leads from Marine Sponges

Ralaniten acetate, inspired by bioactive sponge natural products, has advanced to phase I/II/III clinical trials for the treatment of inflammation and cancer. It exemplifies the potential of deriving novel drug candidates from natural sources like marine sponges (Andersen, 2017).

4. Comparative Study of AR Inhibitors

Ralaniten acetate has been compared with other AR inhibitors, particularly in their effects on gene expression profiles in prostate cancer cells. It was found to uniquely induce metallothionein expression, independent of AR activity, suggesting potential off-target effects which could be crucial for the development of novel AR-NTD inhibitors (Obst et al., 2022).

5. Enhancing Sensitivity to Radiotherapy in Prostate Cancer

Ralaniten has been observed to sensitize enzalutamide-resistant prostate cancer cells to ionizing radiation, particularly in cells expressing AR splice variants. This suggests its potential in combination therapies for improved treatment outcomes in prostate cancer (Banuelos et al., 2020).

特性

CAS番号 |

1637573-04-6 |

|---|---|

製品名 |

Ralaniten acetate |

分子式 |

C27H33ClO8 |

分子量 |

521.003 |

IUPAC名 |

[(2S)-2-Acetyloxy-3-[4-[2-[4-[(2S)-2-acetyloxy-3-chloropropoxy]phenyl]propan-2-yl]phenoxy]propyl] acetate |

InChI |

InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3/t25-,26-/m1/s1 |

InChIキー |

HGHVYYKTOXUQNT-CLJLJLNGSA-N |

SMILES |

CC(OC[C@@H](OC(C)=O)COC1=CC=C(C(C)(C2=CC=C(OC[C@H](OC(C)=O)CCl)C=C2)C)C=C1)=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ralaniten acetate |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)

![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)